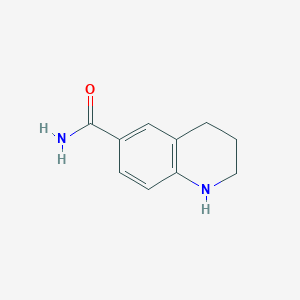

1,2,3,4-Tetrahydroquinoline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4-Tetrahydroquinoline-6-carboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-6-carboxamide can be synthesized through various methods. One common approach involves the reduction of quinoline N-oxide using diethylsilane in the presence of a catalyst such as B(C6F5)3 dissolved in chloroform . The reaction is typically carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-hydroxy lactams using hydrogen peroxide in the presence of tungstate ions.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and tungstate ions.

Reduction: Diethylsilane and B(C6F5)3 as a catalyst.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed

Oxidation: N-hydroxy lactams.

Reduction: Various reduced derivatives of the parent compound.

Substitution: Substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 1,2,3,4-tetrahydroquinoline-6-carboxamide are extensive and include:

- Anticancer Activity : Research has demonstrated that derivatives of this compound can inhibit MCL-1 (myeloid cell leukemia 1), a protein associated with cancer cell survival. Inhibiting MCL-1 can induce apoptosis in cancer cells, making it a candidate for cancer therapeutics . For instance, one study reported that a specific derivative exhibited low micromolar inhibition across various cancer cell lines, including lung and skin carcinoma .

- Antimicrobial Properties : The compound has shown efficacy against various pathogens by disrupting microbial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

- Neuroprotective Effects : Research indicates that derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

Several case studies illustrate the practical applications of this compound:

- MCL-1 Inhibition : A study focused on developing 1-sulfonylated derivatives of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid demonstrated enhanced inhibitory effects on MCL-1 compared to non-sulfonylated forms. These modifications significantly improved binding affinity and selectivity towards the target protein .

- Anticancer Screening : A series of synthesized tetrahydroquinolines were screened for anticancer activity against various cell lines. One lead compound showed effective inhibition with IC50 values as low as 2.0 μM against skin carcinoma cells .

- Synthetic Methodologies : Advances in synthetic methodologies have facilitated the production of enantiomerically pure forms of tetrahydroquinoline derivatives. This enhancement in bioavailability is crucial for improving therapeutic efficacy .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein, a process linked to neurodegenerative diseases . By inhibiting this complex, the compound may help prevent or mitigate the effects of such diseases.

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroquinoline-6-carboxamide can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: Another derivative of quinoline with diverse biological activities.

6-Methoxy-1,2,3,4-tetrahydroquinoline: Used in chemical reagents and pharmaceutical research.

Quinoline: The parent compound with a wide range of applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

1,2,3,4-Tetrahydroquinoline-6-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a tetrahydroquinoline core with a carboxamide functional group that plays a critical role in its biological activity. Various synthetic methods have been developed to produce this compound and its analogs, including acylation reactions and cyclization techniques. Recent advances in synthesis have allowed for the creation of derivatives with enhanced potency and selectivity against specific biological targets .

Anticancer Properties

This compound derivatives have shown promising anticancer activity. For instance, the discovery of 1-sulfonylated variants has demonstrated the ability to inhibit MCL-1, a protein implicated in cancer cell survival and resistance to chemotherapy . The mechanism involves disrupting the mitochondrial pathway of apoptosis, making these compounds potential candidates for cancer therapy .

Immunomodulatory Effects

Research has identified certain derivatives as agonists of Toll-like receptor 2 (TLR2), which plays a crucial role in the immune response. Compounds exhibiting TLR2 agonistic activity can induce the production of cytokines and chemokines, suggesting their utility as vaccine adjuvants . A study highlighted a specific analog that effectively stimulated immune responses in vitro, indicating its potential for enhancing vaccine efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of 1,2,3,4-tetrahydroquinoline derivatives have been explored through various assays. For example, compounds have been evaluated for their ability to inhibit albumin denaturation and exhibit antioxidant activity . The results indicated that some derivatives possess significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural features. SAR studies reveal that modifications to the carboxamide group can significantly influence the compound's potency and selectivity. For instance:

| Substituent | Biological Activity |

|---|---|

| Alkyl groups | Enhanced anticancer activity |

| Aromatic rings | Increased TLR2 agonistic properties |

| Halogen substitutions | Improved anti-inflammatory effects |

These findings underscore the importance of functional group variations in optimizing biological activity .

Case Studies

Several case studies have documented the biological effects of this compound:

- MCL-1 Inhibition : A study demonstrated that specific sulfonylated derivatives effectively inhibited MCL-1 in various cancer cell lines. The results showed significant apoptosis induction compared to control groups .

- TLR2 Agonism : Another investigation identified a novel TLR2 agonist among tetrahydroquinoline derivatives that induced robust immune responses in THP-1 monocytes. This compound was noted for its unique binding characteristics distinct from traditional lipopeptide agonists .

- Anti-inflammatory Evaluation : A comparative study assessed multiple tetrahydroquinoline derivatives for their anti-inflammatory properties using in vitro assays. The most effective compounds were found to stabilize albumin and inhibit trypsin activity significantly .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNAIOOSLKUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)N)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.